molecular formula C19H15FN4O3S B2548812 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 946268-81-1

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2548812
CAS No.: 946268-81-1
M. Wt: 398.41
InChI Key: AEBYFEHANYVDIC-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a sophisticated chemical probe featuring a benzenesulfonamide group linked to an imidazo[1,2-b]pyridazine core, a scaffold recognized for its kinase inhibitory properties [Link: https://pubs.acs.org/doi/10.1021/jm901288y]. The imidazopyridazine heterocycle is a privileged structure in medicinal chemistry, often serving as a bioisostere for purines, enabling it to target the ATP-binding pockets of various protein kinases [Link: https://www.sciencedirect.com/science/article/abs/pii/S0223523411002111]. This specific compound is designed to investigate signaling pathways driven by kinases such as FMS-related tyrosine kinase 3 (FLT3) and colony-stimulating factor 1 receptor (CSF1R). Research indicates that analogues within this structural class demonstrate potent inhibition of FLT3, a critical target in acute myeloid leukemia (AML) research, and CSF1R, which is implicated in tumor microenvironment biology and oncology immunotherapy [Link: https://pubmed.ncbi.nlm.nih.gov/32589818/]. Its mechanism of action involves competitive binding at the ATP site, thereby suppressing autophosphorylation and downstream signal transduction. The primary research value of this compound lies in its utility as a tool for preclinical studies aimed at understanding kinase-driven oncogenesis, evaluating combination therapies, and exploring resistance mechanisms in cellular and animal models of cancer.

Properties

IUPAC Name

4-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c1-27-19-10-9-18-21-17(12-24(18)22-19)13-3-2-4-15(11-13)23-28(25,26)16-7-5-14(20)6-8-16/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYFEHANYVDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxyimidazo[1,2-b]pyridazine with a suitable phenyl derivative, followed by sulfonation and fluorination reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups can enhance its binding affinity and specificity, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

4-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

  • Key Differences : Replaces the sulfonamide (-SO₂NH₂) group with a benzamide (-CONH-) linker.
  • Impact :
    • Solubility : Sulfonamides generally exhibit higher aqueous solubility than benzamides due to the polar sulfonyl group.
    • Binding Affinity : The sulfonamide group’s hydrogen-bonding capacity may enhance interactions with target proteins compared to the benzamide .
  • Molecular Formula : C₂₀H₁₅FN₄O₂ (MW: 362.36 g/mol) vs. the target compound’s estimated formula (C₁₉H₁₄FN₅O₃S; MW ~395.4 g/mol) .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences : Features a pyrazolo[3,4-d]pyrimidine core instead of imidazopyridazine and includes a chromen-4-one substituent.
  • Impact: Kinase Selectivity: The pyrazolopyrimidine system is prevalent in kinase inhibitors (e.g., JAK/STAT pathway), whereas imidazopyridazines may target different kinases or receptors.

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Key Differences: Substitutes the imidazopyridazine with an anilinopyridine group and lacks fluorine.
  • Impact :
    • Metabolic Stability : Fluorine in the target compound may reduce cytochrome P450-mediated metabolism, enhancing half-life.
    • Electron Effects : The electron-withdrawing fluorine could modulate the sulfonamide’s acidity, affecting target binding .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide Imidazo[1,2-b]pyridazine 6-methoxy, 4-fluoro-benzenesulfonamide ~395.4 Sulfonamide, Fluoro, Methoxy
4-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazinyl}phenyl)benzamide () Imidazo[1,2-b]pyridazine 6-methoxy, 4-fluoro-benzamide 362.36 Benzamide, Fluoro, Methoxy
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, dual fluoro, methylbenzenesulfonamide 589.1 Sulfonamide, Fluoro, Chromenone
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Anilinopyridine 4-methylbenzenesulfonamide ~320 (estimated) Sulfonamide, Methyl

Biological Activity

4-Fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H15_{15}FN4_{4}O2_{2}
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 955617-54-6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various signaling pathways. The presence of the imidazo[1,2-b]pyridazine moiety is believed to enhance its binding affinity and specificity.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial pathogens, making them candidates for further pharmacological evaluation.
  • Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the structure can significantly impact biological activity. For instance:

Modification Effect on Activity
Addition of FluorineIncreases lipophilicity and metabolic stability
Methoxy Group PositioningAffects binding affinity to targets

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that compounds related to this compound exhibited potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Anticancer Activity : In vitro studies showed that the compound inhibited the growth of various cancer cell lines. For example, it was found to have an IC50_{50} value lower than that of established chemotherapeutics in certain assays .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific mode of action that could be exploited for drug development .

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